molecular formula C13H8Br2Cl2O4S2 B2440824 Dibromobis((4-chlorophenyl)sulfonyl)methane CAS No. 18086-99-2

Dibromobis((4-chlorophenyl)sulfonyl)methane

Cat. No. B2440824
CAS RN: 18086-99-2
M. Wt: 523.03
InChI Key: RMBZZLCNUYBFIJ-UHFFFAOYSA-N
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Description

Dibromobis((4-chlorophenyl)sulfonyl)methane, commonly known as DBSO, is a chemical compound that belongs to the family of organobromine compounds. DBSO has been widely used in scientific research due to its unique properties and diverse applications.

Scientific Research Applications

Structural Analysis

Dibromobis((4-chlorophenyl)sulfonyl)methane has been studied for its structural properties. A study by Glidewell, Lightfoot, and Patterson (1995) reported the central C-S bond lengths in this compound, providing insights into its molecular structure and potential reactivity (Glidewell, Lightfoot, & Patterson, 1995).

Environmental Impact

In environmental studies, related compounds such as 4-chlorophenol have been observed undergoing transformation in anaerobic conditions, suggesting potential environmental implications for this compound as well (Kohring, Zhang, & Wiegel, 1989).

Spectroscopic Studies

Spectroscopic analysis has been conducted on related compounds, providing insights that could be applicable to this compound. For instance, the study of bis(2-hydroxy-bromo-chlorophenyl)methane by Jia (2001) explored the mass spectra of cyclized derivatives, which could inform the understanding of similar compounds (Jia, 2001).

Molecular Structure Studies

The molecular structure of methane sulfonyl chloride, a related compound, has been studied, providing valuable information that may be relevant to the study of this compound (Hargittai & Hargittai, 1973).

Synthesis and Reactivity

Research into the synthesis and reactivity of related compounds, such as bissydnone sulfonamides based on 4,4’-diaminodiphenyl methane, offers insights that could be applied to this compound (Asundaria & Patel, 2010).

properties

IUPAC Name

1-chloro-4-[dibromo-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2Cl2O4S2/c14-13(15,22(18,19)11-5-1-9(16)2-6-11)23(20,21)12-7-3-10(17)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZZLCNUYBFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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